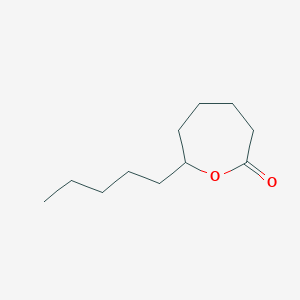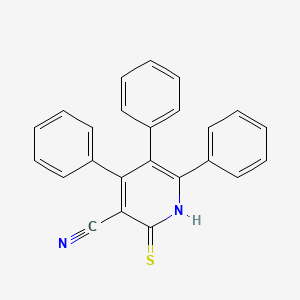
1,2-Diiodohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodohex-1-ene is an organoiodine compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a hexene chain
Vorbereitungsmethoden
1,2-Diiodohex-1-ene can be synthesized through several methods. One common synthetic route involves the addition of iodine to hex-1-ene in the presence of a catalyst. The reaction typically requires an inert solvent such as tetrahydrofuran (THF) and is conducted under controlled temperature conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Diiodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted hexenes.
Reduction Reactions: The compound can be reduced to form hex-1-ene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form diols or other oxygenated products.
Common reagents and conditions for these reactions include the use of solvents like THF, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoiodine compounds.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodohex-1-ene can be compared with other similar compounds, such as:
1,2-Diiodoethane: A shorter chain analog with similar reactivity but different physical properties.
1,2-Diiodopropane: Another analog with a three-carbon chain, used in similar types of reactions.
1,2-Diiodobutane: A four-carbon analog with comparable chemical behavior.
The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
| 115482-64-9 | |
Molekularformel |
C6H10I2 |
Molekulargewicht |
335.95 g/mol |
IUPAC-Name |
1,2-diiodohex-1-ene |
InChI |
InChI=1S/C6H10I2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HYLMYDXWDDADPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)



![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)


